molecular formula C22H22N4O4 B10988802 N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10988802
M. Wt: 406.4 g/mol
InChI Key: BCVPJMPERNZRRR-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a chromen-4-one moiety, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-oxo-4H-chromen-6-amine with 2-oxo-ethyl-4-phenylpiperazine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chromen-4-one and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-oxo-2-[(4-oxochromen-6-yl)amino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C22H22N4O4/c27-19-8-13-30-20-7-6-16(14-18(19)20)24-21(28)15-23-22(29)26-11-9-25(10-12-26)17-4-2-1-3-5-17/h1-8,13-14H,9-12,15H2,(H,23,29)(H,24,28)

InChI Key

BCVPJMPERNZRRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OC=CC4=O

Origin of Product

United States

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